3,3,3-Triphenylpropanenitrile
Description
3,3,3-Triphenylpropanenitrile (C₂₁H₁₇N) is an aromatic nitrile compound featuring three phenyl groups attached to the central carbon of a propane backbone. The additional phenyl group in 3,3,3-triphenylpropanenitrile likely enhances steric hindrance and aromatic interactions, influencing its physicochemical properties and reactivity compared to simpler derivatives.
Properties
IUPAC Name |
3,3,3-triphenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRINSXBOZPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292187 | |
| Record name | 3,3,3-triphenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64063-91-8 | |
| Record name | NSC80692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,3-triphenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3 TRIPHENYLPROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Triphenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzophenone in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of 3,3,3-Triphenylpropanenitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Triphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3,3,3-Triphenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3,3,3-Triphenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3,3-Diphenylpropionitrile (C₁₅H₁₃N) : Features two phenyl groups, reducing steric bulk compared to the triphenyl derivative.
- (R)-2-(3-Chlorophenyl)propanenitrile (C₉H₈ClN) : Substituted with an electron-withdrawing chlorine atom, altering electronic properties.
- 3-(3-Hexenyloxy)propanenitrile (C₉H₁₅NO): Contains a hexenyloxy group, imparting fragrance characteristics.
- 3-(2-Fluorophenoxy)propanenitrile (C₉H₈FNO): Incorporates a fluorophenoxy moiety, enhancing polarity.
Physicochemical Properties
The table below compares key properties:
Biological Activity
3,3,3-Triphenylpropanenitrile (C21H17N) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3,3,3-triphenylpropanenitrile features three phenyl groups attached to a central carbon chain with a nitrile functional group. The compound's unique structure contributes to its reactivity and interactions with various biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C21H17N |
| SMILES | C1=CC=C(C=C1)C(C#N)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI | InChI=1S/C21H17N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H |
The biological activity of 3,3,3-triphenylpropanenitrile is attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the cellular levels of glutathione. This effect is crucial in protecting cells from oxidative stress-related damage.
- Anti-inflammatory Effects : Research indicates that 3,3,3-triphenylpropanenitrile can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological effects of 3,3,3-triphenylpropanenitrile:
Study 1: Antioxidant Activity
A study demonstrated that treatment with 3,3,3-triphenylpropanenitrile significantly increased the levels of antioxidant enzymes in vitro. The compound's ability to stimulate the Nrf2 pathway was highlighted as a key mechanism for its protective effects against oxidative damage in human keratinocytes.
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, 3,3,3-triphenylpropanenitrile was shown to reduce edema and inhibit the expression of inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 3: Antimicrobial Properties
Research investigating the antimicrobial efficacy of 3,3,3-triphenylpropanenitrile revealed that it exhibited significant inhibitory effects against certain bacterial strains. This finding warrants further exploration into its potential as an antimicrobial agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 3,3,3-triphenylpropanenitrile indicate favorable absorption and distribution characteristics. However, toxicity studies are essential to establish a comprehensive safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
